molecular formula C19H13ClN2O2S B3305159 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 922701-03-9

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B3305159
CAS No.: 922701-03-9
M. Wt: 368.8 g/mol
InChI Key: XMJJDIRUYGWHCN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring system substituted with a chloro and methoxy group, and a naphthalene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring, followed by subsequent functionalization to introduce the methoxy group at the 4-position.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

  • Reduction: The benzothiazole ring can be reduced to form corresponding amines.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Naphthoquinones

  • Reduction: Amines

  • Substitution: Various substituted benzothiazoles and naphthalenes

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and as a tool in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparison with Similar Compounds

  • N-(4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide: Similar structure but lacks the chloro group.

  • N-(7-chloro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide: Similar structure but lacks the methoxy group.

  • Naphthalene-2-carboxamide derivatives: Various derivatives with different substituents on the naphthalene ring.

Uniqueness: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is unique due to the presence of both the chloro and methoxy groups on the benzothiazole ring, which can influence its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c1-24-15-9-8-14(20)17-16(15)21-19(25-17)22-18(23)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJJDIRUYGWHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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